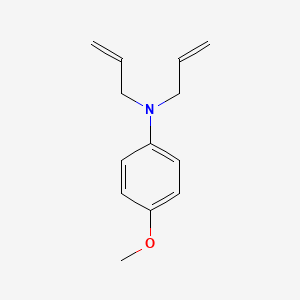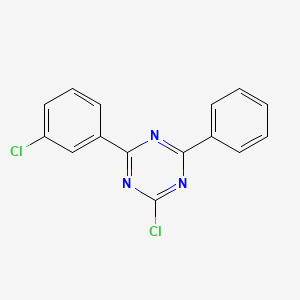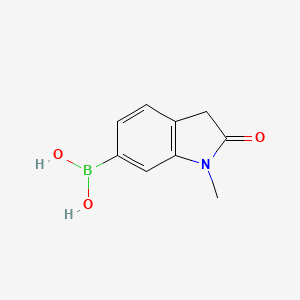![molecular formula C20H13ClN2 B8247801 4-([1,1'-Biphenyl]-3-yl)-2-chloroquinazoline](/img/structure/B8247801.png)
4-([1,1'-Biphenyl]-3-yl)-2-chloroquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-([1,1’-Biphenyl]-3-yl)-2-chloroquinazoline is an organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-3-yl)-2-chloroquinazoline typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Quinazoline Core Formation: The quinazoline core is formed by the cyclization of an appropriate precursor, such as 2-aminobenzonitrile, with a suitable reagent like phosgene or its derivatives.
Final Coupling: The biphenyl intermediate is then coupled with the quinazoline core under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of 4-([1,1’-Biphenyl]-3-yl)-2-chloroquinazoline may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and environmental safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-([1,1’-Biphenyl]-3-yl)-2-chloroquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the quinazoline ring can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of quinazoline derivatives with reduced functional groups.
Substitution: Formation of various substituted quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-([1,1’-Biphenyl]-3-yl)-2-chloroquinazoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 4-([1,1’-Biphenyl]-3-yl)-2-chloroquinazoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain kinases involved in cell signaling, leading to altered cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-([1,1’-Biphenyl]-3-yl)-2-methylquinazoline
- 4-([1,1’-Biphenyl]-3-yl)-2-fluoroquinazoline
- 4-([1,1’-Biphenyl]-3-yl)-2-aminquinazoline
Uniqueness
4-([1,1’-Biphenyl]-3-yl)-2-chloroquinazoline is unique due to the presence of the chloro group, which can be selectively substituted to create a wide range of derivatives. This versatility makes it a valuable compound for various synthetic and research applications.
Eigenschaften
IUPAC Name |
2-chloro-4-(3-phenylphenyl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2/c21-20-22-18-12-5-4-11-17(18)19(23-20)16-10-6-9-15(13-16)14-7-2-1-3-8-14/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNYQJPJWQSBSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NC(=NC4=CC=CC=C43)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl pyrazolo[1,5-a]pyridin-3-ylcarbamate](/img/structure/B8247746.png)

![(S)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B8247753.png)

![10-Chloronaphtho[1,2-b]benzofuran](/img/structure/B8247760.png)

![N4,N4-Di([1,1'-biphenyl]-4-yl)-N4'-(naphthalen-1-yl)-N4'-phenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B8247774.png)




